N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-(2-oxo-1,3-dihydroindol-6-yl)acetamide
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Overview
Description
N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-(2-oxo-1,3-dihydroindol-6-yl)acetamide is a synthetically derived compound known for its versatile applications in medicinal chemistry. This compound finds prominence due to its structural framework, which allows extensive interactions with various biological targets. By understanding its synthetic routes, reaction behavior, and applications, one can appreciate its value in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The process often starts with the formation of the 2-(2-oxo-1,3-dihydroindol-6-yl)acetamide core. This core is typically synthesized through a series of condensation and cyclization reactions involving indole-2-carboxylic acids and amines under mild acidic conditions.
Addition of Pyridine Moiety: The subsequent step involves the introduction of the pyridine group. This can be achieved through nucleophilic substitution reactions where 4-(2-methylpropan-2-yl)oxypyridine is reacted with appropriate halides.
Final Assembly: The final step includes connecting these two major fragments. This is often done through amide bond formation via coupling reagents like HATU or EDC under anhydrous conditions.
Industrial Production Methods:
Batch Processes: Industrial production typically employs batch processes with robust quality controls to ensure high purity and yield.
Green Chemistry Approaches: Recent advancements emphasize green chemistry methodologies, minimizing the use of hazardous solvents and maximizing atom economy.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: It can undergo oxidation reactions, facilitated by agents like potassium permanganate, transforming its methyl groups into carboxyl groups.
Reduction: Reduction of the compound is possible with agents such as lithium aluminum hydride, targeting specific functional groups like ketones.
Substitution: Various nucleophilic and electrophilic substitutions can occur, particularly on the pyridine ring.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reduction Reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution Conditions: Acidic or basic environments, depending on the substituent being introduced.
Major Products Formed:
Oxidation Products: Carboxylated derivatives.
Reduction Products: Hydrocarbons or alcohols depending on the extent of reduction.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalyst Development: Used in the development of catalysts due to its complex ring structure and functional groups that can serve as active sites.
Biology:
Protein-Ligand Studies: The compound's ability to form strong hydrogen bonds makes it a candidate in studying protein-ligand interactions.
Medicine:
Drug Design: Its unique structure is beneficial in designing enzyme inhibitors or receptor modulators.
Industry:
Material Science: Useful in the synthesis of novel materials due to its stability and reactivity profile.
Mechanism of Action
The mechanism of action involves its interaction with biological targets through hydrogen bonding, hydrophobic interactions, and Van der Waals forces. It primarily targets enzymes, altering their active sites and inhibiting their catalytic functions. The molecular pathways involved often include crucial biological processes like signal transduction and metabolic regulation.
Comparison with Similar Compounds
N-[4-[(2-Methylpropan-2-yl)oxy]pyridin-3-yl]acetamide
2-(2-Oxo-1,3-dihydroindol-6-yl)acetohydrazide
4-[(2-Methylpropan-2-yl)oxy]pyridine-2-carboxylic acid
Uniqueness:
N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-(2-oxo-1,3-dihydroindol-6-yl)acetamide's: unique structure, featuring both a pyridine ring and an indole moiety, sets it apart. This combination offers a diverse range of reactivity and makes it a multifunctional candidate in synthetic and medicinal chemistry.
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Properties
IUPAC Name |
N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-(2-oxo-1,3-dihydroindol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-19(2,3)25-16-6-7-20-11-15(16)22-17(23)9-12-4-5-13-10-18(24)21-14(13)8-12/h4-8,11H,9-10H2,1-3H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPBITGYLQEDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=NC=C1)NC(=O)CC2=CC3=C(CC(=O)N3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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